molecular formula C15H14O6 B1231933 (-)-Leucofisetinidin CAS No. 34620-73-0

(-)-Leucofisetinidin

Cat. No. B1231933
CAS RN: 34620-73-0
M. Wt: 290.27 g/mol
InChI Key: OFZBQQUVMQGHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding how the compound is made. This could be a natural biosynthesis pathway if the compound is a natural product, or a series of chemical reactions if it is synthesized in the lab .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions used to synthesize the compound, as well as reactions that the compound participates in under certain conditions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Biflavanols in Bark Tannins

(-)-Leucofisetinidin, as a part of the homologous series of biflavanols, plays a significant role in the bark tannins of the black wattle (Acacia mearnsii). This includes leucofisetinidin-(+)-catechin and related compounds, which are identified by their specific configurations and arrangements in their heterocyclic rings. These biflavanols are integral to the stabilization of certain molecular conformations and are immediate biosynthetic precursors to associated flavan-3,4-diols and flavan-3-ols (Drewes et al., 1967).

Role in Anthocyanidin Biosynthesis

In the context of plant biochemistry, (-)-Leucofisetinidin derivatives, such as leucopelargonidin and leucocyanidin, synthesized from dihydroflavonols, are integral to anthocyanidin biosynthesis in flowers. Studies involving genetically defined acyanic flowers of Matthiola incana demonstrate the crucial role these compounds play in the formation of anthocyanidin 3-O-glucosides. This is a clear indication of their role as intermediates in anthocyanin synthesis (Heller et al., 1985).

Applications in Medicinal Plants

In medicinal plant research, the study of chemical constituents and their biological activities is critical. For instance, the investigation of Litsea elliptica, a plant used in traditional medicine, led to the isolation of various compounds including (-)-Leucofisetinidin derivatives. These compounds have shown potential in anti-diabetic activity, particularly in inhibiting alpha-glucosidase, an enzyme relevant in diabetes management (Phoopha et al., 2020).

Safety And Hazards

This involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This could involve potential new applications for the compound, or new methods for its synthesis. It could also involve predicting how the compound’s properties might be altered by making certain modifications to its structure .

properties

IUPAC Name

(2S,3R,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,13-20H/t13-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZBQQUVMQGHDJ-ZNMIVQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]2[C@@H]([C@H](C3=C(O2)C=C(C=C3)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393165
Record name Leuco-fisetinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Leucofisetinidin

CAS RN

34620-73-0
Record name (2S,3R,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,7-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34620-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leuco-fisetinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Leucofisetinidin
Reactant of Route 2
(-)-Leucofisetinidin
Reactant of Route 3
(-)-Leucofisetinidin
Reactant of Route 4
(-)-Leucofisetinidin
Reactant of Route 5
(-)-Leucofisetinidin
Reactant of Route 6
(-)-Leucofisetinidin

Citations

For This Compound
183
Citations
JW Clark-Lewis, DG Roux - Journal of the Chemical Society (Resumed …, 1959 - pubs.rsc.org
The identity of gleditsin with mollisacacidin is confirmed and this dextrorotatory form of 7: 3’: 4’-trihydroxyflavan-3: 4-diol is shown to be enantio-morphous with the (-)-leucofisetinidin …
Number of citations: 22 pubs.rsc.org
VS Rao, KK Reddy… - Australian Journal of …, 1968 - repository.ias.ac.in
… (coreopsin), and a new dextrorotatory isomer of leucofisetinidin from the Cassia marginata leaves. (+)-… The (+)-leucofisetinidin was found to be a new dextrorotatory isomer of 7,3',4'-…
Number of citations: 2 repository.ias.ac.in
SE Drewes, AH Ilsley - Phytochemistry, 1969 - Elsevier
… stereoisomers of leucofisetinidin are thus known to exist in nature. Epimerization under pressure of (+)-mollisacacidin and (-)-leucofisetinidin has led to the isolation of seven synthetic …
Number of citations: 21 www.sciencedirect.com
G Yan, S Li, J Hu, X Zhai, W Ma, N Li, K Wang - … Systematics and Ecology, 2014 - Elsevier
Chemical investigation of the root of Rosa laevigata led to the isolation of sixteen phenolic compounds, including seven flavonoids (1–7), five condensed tannins (8–12), two stilbenes (…
Number of citations: 17 www.sciencedirect.com
E Malan, DG Roux - Phytochemistry, 1975 - Elsevier
… By contrast, from the large excess of leucofisetinidin tannins which characterizes the wood … the presence of an excess of leucorobinetinidin and leucofisetinidin tannins of type 7 with a (+)…
Number of citations: 54 www.sciencedirect.com
DG Roux - Nature, 1958 - nature.com
… revealed the presence of a monomeric leucofisetinidin (7.3'.4'… of leucofisetinidin could be isolated, forming about 10 per … The chromatograms show that the monomeric leucofisetinidin (…
Number of citations: 43 www.nature.com
CH Hassall, J Weatherston - Journal of the Chemical Society …, 1965 - pubs.rsc.org
The relative configurations at positions 2, 3, and 4 in peltogynol (I) have been established by means of nmr spectroscopy and degradation. The absolute configuration at position 3 is …
Number of citations: 4 pubs.rsc.org
SE Drewes, DG Roux - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… Mopanols and peltogynols are accompanied by traces of (+)-trans, trans-leucofisetinidin and its 4-epimer in the outer heartwood of P. pubescens and P. prophyrocardia. …
Number of citations: 17 pubs.rsc.org
PM Viviers, JJ Botha, D Ferreira, DG Roux… - Journal of the …, 1983 - pubs.rsc.org
… higher oligomeric fractions correlates with the faster condensation rate of the parent (+)-leucorobinetinidin with the nucleophilic substrates compared with competing (+)-leucofisetinidin. …
Number of citations: 45 pubs.rsc.org
SE Drewes, DG Roux - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… Previously Drewes and Roux obtained chromatographic evidence for the presence of an identical leucofisetinidin in the heartwood of Guibourtia coleosperma , and more recently …
Number of citations: 29 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.